3-(4-(benzyloxy)phenyl)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-(4-(benzyloxy)phenyl)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a benzyloxy group attached to the phenyl ring, which is further connected to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(benzyloxy)phenyl)-1-methyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the following steps:
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Formation of the Benzyloxyphenyl Intermediate
Starting Material: 4-hydroxybenzaldehyde
Reagents: Benzyl bromide, potassium carbonate
Conditions: Reflux in acetone
Reaction: 4-hydroxybenzaldehyde reacts with benzyl bromide in the presence of potassium carbonate to form 4-(benzyloxy)benzaldehyde.
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Synthesis of the Pyrazole Ring
Starting Material: 4-(benzyloxy)benzaldehyde
Reagents: Hydrazine hydrate, methyl ethyl ketone
Conditions: Reflux
Reaction: 4-(benzyloxy)benzaldehyde reacts with hydrazine hydrate and methyl ethyl ketone to form 3-(4-(benzyloxy)phenyl)-1-methyl-1H-pyrazole.
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Amination
Starting Material: 3-(4-(benzyloxy)phenyl)-1-methyl-1H-pyrazole
Reagents: Ammonium acetate, acetic acid
Reaction: The pyrazole intermediate undergoes amination to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the benzyloxy group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the amine group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: 3-(4-(benzyloxy)phenyl)-1-methyl-1H-pyrazol-5-carboxylic acid
Reduction: 3-(4-(benzyloxy)phenyl)-1-methyl-1H-pyrazol-5-amine derivatives
Substitution: Various N-substituted pyrazole derivatives
Scientific Research Applications
Chemistry
In chemistry, 3-(4-(benzyloxy)phenyl)-1-methyl-1H-pyrazol-5-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. It has shown promise in the development of new drugs targeting specific enzymes and receptors. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has been explored as a candidate for anti-inflammatory, anti-cancer, and anti-microbial agents. Its ability to modulate specific biological pathways makes it a promising lead compound.
Industry
In the industrial sector, this compound is used in the development of new materials. Its unique chemical properties make it suitable for applications in polymer science, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 3-(4-(benzyloxy)phenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: It can bind to receptors, modulating signal transduction pathways.
Proteins: The compound can interact with proteins, altering their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(methoxy)phenyl)-1-methyl-1H-pyrazol-5-amine
- 3-(4-(ethoxy)phenyl)-1-methyl-1H-pyrazol-5-amine
- 3-(4-(propoxy)phenyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
3-(4-(benzyloxy)phenyl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of the benzyloxy group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and provides a handle for further functionalization. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile in various applications.
Properties
Molecular Formula |
C17H17N3O |
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Molecular Weight |
279.34 g/mol |
IUPAC Name |
2-methyl-5-(4-phenylmethoxyphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C17H17N3O/c1-20-17(18)11-16(19-20)14-7-9-15(10-8-14)21-12-13-5-3-2-4-6-13/h2-11H,12,18H2,1H3 |
InChI Key |
JYBWNOBZLZSCDB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
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